Methazolamide-d3 Methazolamide-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207042
InChI:
SMILES:
Molecular Formula: C₅H₅D₃N₄O₃S₂
Molecular Weight: 239.29

Methazolamide-d3

CAS No.:

Cat. No.: VC0207042

Molecular Formula: C₅H₅D₃N₄O₃S₂

Molecular Weight: 239.29

* For research use only. Not for human or veterinary use.

Methazolamide-d3 -

Specification

Molecular Formula C₅H₅D₃N₄O₃S₂
Molecular Weight 239.29

Introduction

Chemical Structure and Properties

Methazolamide-d3 is characterized by its distinct molecular structure that incorporates three deuterium atoms into the methazolamide framework. According to chemical databases, this compound has a molecular formula of C5H5D3N4O3S2 and a molecular weight of 239.29 g/mol . The compound is structurally defined by a thiadiazole ring system that contributes to its pharmacological activity.

The physical properties of Methazolamide-d3 include:

PropertyCharacteristic
AppearanceWhite to Off-White Solid
SolubilitySlightly soluble in DMSO, Ethyl Acetate, and Methanol
Storage ConditionRefrigeration recommended
SynonymsN-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide-d3; 5-Acetylimino-4-methyl-Δ2-1,3,4-thiadiazoline-2-sulfonamide-d3
Chemical IdentityCAS Number: 1795133-31-1

Methazolamide-d3 retains the core functional groups of the parent compound while incorporating deuterium atoms, which are heavier isotopes of hydrogen. This strategic deuteration alters the compound's metabolic stability without significantly changing its chemical reactivity or binding properties .

Pharmacological Mechanism of Action

Carbonic Anhydrase Inhibition

Methazolamide-d3, like its non-deuterated counterpart, functions primarily as a carbonic anhydrase inhibitor. Carbonic anhydrase enzymes catalyze the reversible reaction:

CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻

Inhibition of this enzymatic activity by Methazolamide-d3 alters physiological processes in various tissues, particularly affecting fluid secretion and pH regulation .

Pharmacokinetics and Deuterium Effects

Deuterium Isotope Effects

The incorporation of deuterium atoms in Methazolamide-d3 potentially alters its pharmacokinetic properties compared to the non-deuterated methazolamide. Deuterium substitution typically affects:

  • Carbon-deuterium bonds that are stronger than carbon-hydrogen bonds

  • Reduced rates of metabolic degradation at deuterated positions

  • Potentially extended half-life in biological systems

  • Altered absorption, distribution, metabolism, and excretion (ADME) profiles

These modifications can lead to improved pharmacokinetic properties without significantly changing the compound's pharmacodynamic profile or receptor binding characteristics.

Analytical Detection

Quantitative analysis of deuterated compounds like Methazolamide-d3 often employs mass spectrometry techniques. Research on related compounds has demonstrated the utility of gas chromatography-negative ion chemical ionization-mass spectrometry (GC-NICI-MS) for analyzing similar sulfonamide carbonic anhydrase inhibitors .

In these analytical approaches, the deuterium labeling creates characteristic mass shifts that can be exploited for quantification purposes. For instance, in studies of deuterated acetazolamide (a related compound), researchers observed specific ion fragments that could be used for quantitative analysis .

Therapeutic Applications

Ophthalmological Applications

As a derivative of methazolamide, Methazolamide-d3 has potential applications in ophthalmology, particularly in the treatment of glaucoma. The parent compound is known to reduce intraocular pressure by decreasing aqueous humor production through inhibition of carbonic anhydrase .

Emerging Applications in Inflammatory Conditions

Recent research has revealed unexpected therapeutic potential for methazolamide in inflammatory conditions, particularly ankylosing spondylitis (AS). Studies have demonstrated:

  • Elevated expression of CA1 (Carbonic Anhydrase 1) in the synovium of AS patients

  • Significant improvement in Bath Ankylosing Spondylitis Disease Activity Index (BASDAI) and Bath Ankylosing Spondylitis Functional Index (BASFI) assessments following methazolamide treatment

  • Improvements in articular surfaces of sacroiliac joints in AS patients treated with methazolamide

These findings suggest that Methazolamide-d3 might similarly exhibit anti-inflammatory effects through modulation of inflammatory pathways.

Molecular Mechanisms in Inflammatory Response

Research has identified several mechanisms through which methazolamide exerts anti-inflammatory effects:

  • Regulation of inflammatory cytokines including IL-6, IFN-γ, GM-CSF, TNF-α, CXCL1/KC, and CCL2/MCP-1

  • Impact on bone mineralization processes

  • Effects on angiogenesis

  • Modulation of chemokine signaling pathways

Experimental evidence indicates that methazolamide treatment can significantly reduce serum levels of proinflammatory cytokines in animal models of inflammatory conditions .

Comparative Analysis with Related Compounds

Structural Comparison with Other Carbonic Anhydrase Inhibitors

Methazolamide-d3 shares structural similarities with several other carbonic anhydrase inhibitors while maintaining distinct features:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Characteristics
Methazolamide-d3C5H5D3N4O3S2239.29Deuterated structure; potential for altered metabolism
MethazolamideC5H8N4O3S2236.26Parent compound; oral administration; moderate potency
AcetazolamideC4H6N4O3S2222.25Commonly used for altitude sickness; systemic effects
DorzolamideC10H16N2O4S3324.43Topical application; selective for ocular use

The deuteration in Methazolamide-d3 represents a significant modification that potentially enhances its pharmacokinetic profile while maintaining therapeutic efficacy.

Functional Comparison

Different carbonic anhydrase inhibitors exhibit varying selectivity for carbonic anhydrase isoforms and distinct pharmacokinetic profiles:

  • Methazolamide and Methazolamide-d3: Moderate inhibitory activity against multiple CA isoforms; oral administration

  • Acetazolamide: Strong systemic effects; used for altitude sickness and as a diuretic

  • Dorzolamide: Topical application; more selective for ocular use with reduced systemic effects

The deuteration in Methazolamide-d3 potentially enhances metabolic stability while maintaining the therapeutic profile of the parent compound.

Research Applications

Use as Analytical Standards

Deuterated compounds like Methazolamide-d3 serve as valuable internal standards in quantitative mass spectrometry. Research has demonstrated the utility of deuterated analogs in providing accurate quantification of pharmaceuticals in biological matrices .

In analytical studies, deuterated compounds provide reliable reference points due to their nearly identical chemical behavior but distinct mass spectral characteristics compared to non-deuterated analogs.

Pharmacokinetic Studies

Methazolamide-d3 has applications in pharmacokinetic research, where it can be used to:

  • Study the metabolism and excretion pathways of methazolamide

  • Investigate potential drug-drug interactions

  • Evaluate tissue distribution and bioavailability

The isotopic labeling allows researchers to distinguish between the administered compound and endogenous or previously administered non-labeled versions.

Analytical Methods for Detection

Mass Spectrometry Techniques

Advanced analytical techniques are essential for the detection and quantification of Methazolamide-d3. Research on related compounds has employed:

  • Gas chromatography-negative ion chemical ionization-mass spectrometry (GC-NICI-MS)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS)

  • High-resolution quadrupole time-of-flight mass spectrometry

These techniques exploit the mass difference between deuterated and non-deuterated compounds to achieve selective and sensitive detection.

Quantification Approaches

Quantification strategies for deuterated compounds typically employ:

  • Peak area ratio (PAR) measurements between specific ion fragments

  • Internal standardization using structurally related compounds

  • Calibration curves established with known concentrations

Research has demonstrated linear relationships between peak area ratios and concentrations, enabling accurate quantification of deuterated compounds in various matrices .

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